Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate
Description
Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a triazolo-pyrazine core with a methoxy substituent at position 3 and a tert-butyl carbamate protective group at position 5. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly enzyme inhibitors and receptor antagonists. Its structural rigidity and functional group diversity enable precise modulation of pharmacological properties, such as binding affinity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 3-methoxy-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(16)14-5-6-15-8(7-14)12-13-9(15)17-4/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUNVQZUXIJMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2OC)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659983 | |
| Record name | tert-Butyl 3-methoxy-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-81-5 | |
| Record name | tert-Butyl 3-methoxy-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate (CAS No. 723286-81-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anti-inflammatory and analgesic effects, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 254.29 g/mol. Its structure features a triazolo-pyrazine core, which is significant for its biological interactions.
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound exhibits notable anti-inflammatory and analgesic properties. These effects are hypothesized to result from interactions with enzymes or receptors involved in inflammatory pathways.
- Mechanism of Action : The specific mechanisms by which this compound exerts its effects are under investigation. It is believed to modulate the activity of cyclooxygenase (COX) enzymes and other mediators of inflammation.
Pharmacological Studies
Research has indicated that compounds with similar structural characteristics often demonstrate significant biological activities. For instance, the following table summarizes some related compounds and their biological activities:
Study on Anti-inflammatory Effects
In a recent study examining the anti-inflammatory properties of various triazole derivatives including this compound:
- Methodology : The study utilized in vitro assays to measure the inhibition of pro-inflammatory cytokines.
- Results : The compound demonstrated a significant reduction in cytokine levels compared to control groups.
This suggests a promising therapeutic potential for treating conditions characterized by inflammation.
Comparison with Similar Compounds
Trifluoromethyl Analog
- Example : Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 877402-43-2).
- Molecular Formula : C₁₁H₁₃F₃N₄O₂.
- Key Differences :
Halogenated Analogs
- Chloro Derivative : Tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 1268451-71-3).
- Bromo Derivative : Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 723286-80-4).
Unsubstituted Analog
- Example : Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate.
- Molecular Formula : C₁₀H₁₆N₄O₂.
- Molecular Weight : 240.26 g/mol.
- Role : Baseline compound for structure-activity relationship (SAR) studies .
Functional Group Modifications
8-Oxo Derivatives
Pyrazinyl-Substituted Analogs
- Example : Tert-butyl 3-(pyrazin-2-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate.
- Synthesis : Achieved via condensation of pyrazine-2-carbohydrazide with tert-butyl-protected dihydropyrazine (50% yield over two steps) .
- Utility : Demonstrates the scaffold’s adaptability for introducing aromatic moieties to enhance π-π stacking interactions.
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. Basic
- Ventilation : Use fume hoods due to volatile solvents (DCM, TFA) .
- Storage : Refrigerate (2–8°C) to prevent decomposition, as triazolopyrazines are sensitive to heat and moisture .
- Waste disposal : Neutralize acidic residues before disposal per OSHA guidelines .
How can researchers address low yields in large-scale syntheses of triazolopyrazines?
Advanced
Scale-up challenges include mixing inefficiency and exothermic reactions. Mitigation strategies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
